molecular formula C11H8N4OS2 B4552105 2-[(3-cyano-2-pyridinyl)thio]-N-1,3-thiazol-2-ylacetamide

2-[(3-cyano-2-pyridinyl)thio]-N-1,3-thiazol-2-ylacetamide

Cat. No.: B4552105
M. Wt: 276.3 g/mol
InChI Key: MMBONSPXESETPR-UHFFFAOYSA-N
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Description

2-[(3-cyano-2-pyridinyl)thio]-N-1,3-thiazol-2-ylacetamide is a useful research compound. Its molecular formula is C11H8N4OS2 and its molecular weight is 276.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 276.01395324 g/mol and the complexity rating of the compound is 343. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Antitumor Evaluation

A study conducted by H. Shams et al. focused on synthesizing polyfunctionally substituted heterocyclic compounds derived from 2-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamide. This research aimed to create a diverse array of heterocyclic derivatives, including thiophene, thiazole, and pyridine, to evaluate their antitumor activities. The compounds were tested against various human cancer cell lines, showing significant antiproliferative activity, which indicates their potential in cancer therapy (Shams et al., 2010).

Insecticidal Assessment

Another application area is in the synthesis of innovative heterocycles for insecticidal purposes. A. Fadda et al. utilized 2-cyano-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide as a precursor for creating various heterocycles with potent insecticidal properties against the cotton leafworm, Spodoptera littoralis (Fadda et al., 2017).

Antimicrobial and Surface Active Agents

R. El-Sayed and Saleh A. Ahmed explored the synthesis of nonionic surfactants containing heterocyclic nuclei from 2-Cyano-N-octadecylacetamide. These surfactants exhibited antimicrobial activity and were characterized by their surface activities, demonstrating their potential as both antimicrobial and surface-active agents (El-Sayed & Ahmed, 2016).

Synthesis of Novel Thiazole, Pyridone, and Pyrazole Derivatives

E. Darwish et al. aimed at synthesizing new heterocyclic compounds incorporating sulfamoyl moiety, targeting their application as antimicrobial agents. Through various synthetic pathways, they produced thiazole, pyridone, pyrazole, and other derivatives, which were tested for antibacterial and antifungal activities, showing promising results (Darwish et al., 2014).

Antitumor Activity of Thiophene, Pyrimidine, and Pyridine Derivatives

M. Albratty et al. explored the synthesis of novel thiophene, pyrimidine, coumarin, pyrazole, and pyridine derivatives from 2-cyano-N-(thiazol-2-yl) acetamide, investigating their antitumor activity. Some compounds exhibited inhibitory effects on different cancer cell lines, highlighting their potential in cancer treatment (Albratty et al., 2017).

Properties

IUPAC Name

2-(3-cyanopyridin-2-yl)sulfanyl-N-(1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N4OS2/c12-6-8-2-1-3-13-10(8)18-7-9(16)15-11-14-4-5-17-11/h1-5H,7H2,(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMBONSPXESETPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)SCC(=O)NC2=NC=CS2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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